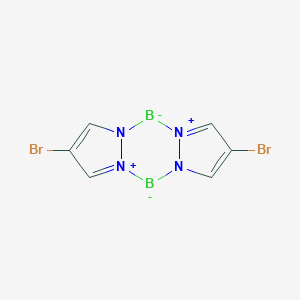

Boron complex

Description

Structure

2D Structure

Properties

CAS No. |

16998-93-9 |

|---|---|

Molecular Formula |

C6H4B2Br2N4 |

Molecular Weight |

313.6 g/mol |

InChI |

InChI=1S/C6H4B2Br2N4/c9-5-1-11-7-13-3-6(10)4-14(13)8-12(11)2-5/h1-4H |

InChI Key |

WSJBILWWGJIHKJ-UHFFFAOYSA-N |

SMILES |

[B-]1N2C=C(C=[N+]2[B-]N3[N+]1=CC(=C3)Br)Br |

Canonical SMILES |

[B-]1N2C=C(C=[N+]2[B-]N3[N+]1=CC(=C3)Br)Br |

Other CAS No. |

16998-93-9 |

Synonyms |

2,6-DIBROMOPYRAZABOLE, 97 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Novel Boron Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and application of novel boron complexes. Boron's unique chemical properties, including its Lewis acidity and ability to form stable covalent bonds, have positioned boron-containing compounds as significant players in medicinal chemistry, materials science, and catalysis.[1] This document details experimental protocols for the synthesis of various classes of boron complexes, methodologies for their characterization, and quantitative data to support further research and development.

Synthetic Methodologies for Novel Boron Complexes

The synthesis of boron complexes is a diverse field, with methodologies tailored to the specific class of compound and its intended application. This section provides detailed experimental protocols for the synthesis of three prominent classes of boron complexes: BODIPY dyes, carboranes, and benzoxaboroles.

Synthesis of BODIPY Dyes

Boron-dipyrromethene (BODIPY) dyes are well-known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability.[2] A general and efficient method for their synthesis is the one-pot reaction of a pyrrole with an aldehyde, followed by oxidation and complexation with boron trifluoride etherate.[3][4]

Experimental Protocol: Mechanochemical Synthesis of a BODIPY Dye [3][4]

-

Reagents and Equipment:

-

Aldehyde (e.g., 4-nitrobenzaldehyde): 2.5 mmol

-

Pyrrole (e.g., 2,4-dimethylpyrrole): 5.0 mmol

-

Trifluoroacetic acid (TFA): 5 drops

-

p-Chloranil: 0.9 g (3.7 mmol)

-

Triethylamine (TEA): 3.0 mL (21.5 mmol)

-

Boron trifluoride etherate (BF₃·OEt₂): 3.0 mL (23.7 mmol)

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Brine

-

Silica gel for column chromatography

-

Mortar and pestle

-

-

Procedure:

-

In a mortar, thoroughly mix the aldehyde (2.5 mmol) and pyrrole (5.0 mmol) with a pestle.

-

Add 5 drops of TFA to the mixture while continuously grinding with the pestle for approximately 30 seconds.

-

To the resulting paste, add 2.0 mL of CH₂Cl₂ or CHCl₃, followed immediately by the addition of p-chloranil (0.9 g).

-

Grind the deep red/purple paste for 1 minute.

-

Add TEA (3.0 mL) via a syringe and grind the resulting dark brown paste for another minute.

-

Slowly add BF₃·OEt₂ (3.0 mL) dropwise via a syringe while grinding. Continue grinding for 1-2 minutes until a thick dark red paste is formed. Caution: This step should be performed in a well-ventilated fume hood as it may produce white fumes.

-

Dissolve the reaction mixture in 200 mL of CH₂Cl₂ or CHCl₃ and transfer it to a separatory funnel.

-

Wash the organic layer with saturated Na₂CO₃ solution (3 x 200 mL) followed by brine (2 x 200 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel using chloroform as the eluent to obtain the desired BODIPY dye.

-

Diagram of the general synthetic workflow for BODIPY dyes:

Caption: General workflow for the synthesis of BODIPY dyes.

Synthesis of Carboranes for Boron Neutron Capture Therapy (BNCT)

Carboranes are boron-rich clusters that are highly promising for applications in Boron Neutron Capture Therapy (BNCT) due to their high boron content and stability.[5] The synthesis often involves the functionalization of a carborane cage to improve its water solubility and tumor-targeting capabilities.

Experimental Protocol: Synthesis of a Fluorescein-Tagged Carborane [6]

-

Reagents and Equipment:

-

1-methyl-o-carborane: 2.018 g (13.99 mmol)

-

Diethyl ether and Toluene (2:1 mixture)

-

n-Butyllithium (n-BuLi): 17.33 mL (27.73 mmol)

-

1,4-diiodobutane

-

Fluorescein: 33.0 mg (0.0993 mmol)

-

Sodium hydroxide (NaOH): 8.0 mg (0.20 mmol)

-

Dimethylformamide (DMF)

-

Three-necked round-bottom flask, Schlenk line, syringes

-

Dry ice/acetone bath

-

-

Procedure for Iodination of 1-methyl-o-carborane:

-

To an oven-dried 250 mL three-necked round-bottom flask under argon, add 1-methyl-o-carborane (2.018 g) and dissolve it in 100 mL of a 2:1 mixture of diethyl ether and toluene.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-BuLi (17.33 mL) dropwise via syringe.

-

Maintain the temperature at -78 °C for 30 minutes before allowing the mixture to warm to room temperature.

-

Add 1,4-diiodobutane to the reaction mixture and stir overnight.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting 1-methyl-2-iodobutyl-o-carborane by column chromatography.

-

-

Procedure for Conjugation with Fluorescein:

-

In a 250 mL round-bottom flask, dissolve NaOH (8.0 mg) in 50 mL of DMF and sonicate for 30 minutes.

-

Add fluorescein (33.0 mg) and the previously synthesized 1-methyl-2-iodobutyl-o-carborane (119 mg, 0.234 mmol) to the mixture.

-

Reflux the reaction mixture for 24 hours.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the fluorescein-tagged carborane by column chromatography.

-

Synthesis of Benzoxaboroles

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have gained significant attention in medicinal chemistry, with some derivatives approved as antifungal and anti-inflammatory drugs.[7][8] Their synthesis often involves the cyclization of an ortho-substituted phenylboronic acid.

Experimental Protocol: Organocatalytic, Enantioselective Synthesis of a 3-Substituted Benzoxaborole [9]

-

Reagents and Equipment:

-

α-formyl boronic acid

-

Wittig reagent (e.g., (triphenylphosphoranylidene)acetophenone)

-

Cinchona alkaloid-based chiral amino-squaramide catalyst

-

Toluene

-

Standard glassware for organic synthesis

-

-

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve the α-formyl boronic acid and the Wittig reagent in toluene.

-

Add the cinchona alkaloid-based chiral amino-squaramide catalyst to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched 3-substituted benzoxaborole.

-

Characterization of Novel Boron Complexes

A thorough characterization is crucial to confirm the structure, purity, and properties of newly synthesized boron complexes. A combination of spectroscopic and analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of boron complexes. Both ¹H, ¹³C, and ¹¹B NMR are routinely used. ¹¹B NMR is particularly informative, with chemical shifts that are highly sensitive to the coordination number and the electronic environment of the boron atom.[1][10]

Experimental Protocol: ¹¹B NMR Spectroscopy [10]

-

Sample Preparation: Dissolve approximately 5-10 mg of the boron complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. For quantitative measurements, quartz NMR tubes are recommended to avoid background signals from borosilicate glass.[11]

-

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

-

Reference: Boron trifluoride etherate (BF₃·OEt₂) is commonly used as an external or internal reference (δ = 0 ppm).

-

Pulse Program: A standard one-pulse experiment is typically sufficient. For samples with low concentrations, experiments with enhanced sensitivity can be employed.

-

Acquisition Parameters: Adjust the spectral width to cover the expected range of boron chemical shifts (typically -100 to 100 ppm). Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of boron complexes. Electrospray ionization (ESI) is a common technique for the analysis of these compounds.[3][12]

Experimental Protocol: ESI-Mass Spectrometry [3]

-

Sample Preparation: Prepare a dilute solution of the this compound (typically in the micromolar range) in a suitable solvent such as methanol or acetonitrile.

-

Instrumental Parameters:

-

Mass Spectrometer: An ESI-TOF or ESI-quadrupole mass spectrometer.

-

Ionization Mode: Positive or negative ion mode, depending on the nature of the complex.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range. The characteristic isotopic pattern of boron (¹⁰B and ¹¹B) can aid in the identification of boron-containing fragments.[13]

-

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of a this compound in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction [6]

-

Crystal Growth: Grow single crystals of the this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

-

Structure Solution and Refinement:

-

Process the collected data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.

-

Photophysical Characterization

For boron complexes with potential applications in imaging or as photosensitizers, a detailed photophysical characterization is essential. This typically involves UV-Vis absorption and fluorescence spectroscopy.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy [5][14]

-

Sample Preparation: Prepare a series of dilute solutions of the this compound in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile) in quartz cuvettes.

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum of each solution using a UV-Vis spectrophotometer over a relevant wavelength range.

-

Determine the wavelength of maximum absorption (λ_abs) and the molar extinction coefficient (ε).

-

-

Fluorescence Spectroscopy:

-

Excite the sample at or near its λ_abs.

-

Record the fluorescence emission spectrum using a spectrofluorometer.

-

Determine the wavelength of maximum emission (λ_em).

-

Measure the fluorescence quantum yield (Φ_F) relative to a known standard (e.g., rhodamine 6G).

-

Measure the fluorescence lifetime (τ_F) using time-correlated single-photon counting (TCSPC).

-

Quantitative Data Summary

The following tables summarize key quantitative data for representative novel boron complexes.

Table 1: NMR Spectroscopic Data for Selected Boron Complexes

| Compound Class | Example Compound | Solvent | ¹¹B Chemical Shift (δ, ppm) |

| Boronic Acid | Phenylboronic acid | CDCl₃ | 29.8 |

| Boronic Ester | Pinacol phenylboronate | CDCl₃ | 30.7 |

| BODIPY Dye | meso-phenyl BODIPY | CDCl₃ | ~0.8 (broad) |

| Carborane | o-Carborane | C₆D₆ | -2.8, -7.0, -10.3, -11.8 |

Table 2: Photophysical Properties of Selected Boron Complexes

| Compound Class | Example Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ_F, ns) |

| BODIPY Dye | Unsubstituted BODIPY | CH₂Cl₂ | 493 | 503 | 0.95 | 5.2 |

| Boron β-diketonate | BF₂(dbm) | Cyclohexane | 380 | 410 | 0.88 | 2.1 |

| This compound 3 | Trinuclear this compound | DMSO | 362 | 458 | 0.30 | 2.14-3.02 µs |

Table 3: Biological Activity of Selected Boron Complexes

| Compound Class | Example Compound | Cell Line | IC₅₀ Value | Reference |

| Boronic Acid Derivative | AM114 | HCT116 | 0.17 - 1.63 µM | [15] |

| Benzoxaborole Chalcone | 4-fluoro-substituted derivative | SKOV3 | 1.4 µM | [15] |

| Boron Glycine Monoester | BGM | U87MG | 6.6 mM | [4] |

| Boron Glycine Diester | BGD | U87MG | 26 mM | [4] |

| Tripeptide Boronic Acid | Compound 32 | - | 0.079 nM | [16] |

Applications and Signaling Pathways

Novel boron complexes have a wide range of applications, from therapeutic agents to catalysts. This section highlights their role in drug development and catalysis, with a focus on their mechanisms of action.

Boron Complexes in Drug Development

The unique ability of the boron atom to form reversible covalent bonds with biological nucleophiles has made boron-containing compounds attractive as enzyme inhibitors.[1] A notable example is the proteasome inhibitor bortezomib, a dipeptide boronic acid used in the treatment of multiple myeloma.

Signaling Pathway: Proteasome Inhibition by a Boronic Acid

The 26S proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cell cycle regulation and apoptosis. Boronic acid-based inhibitors, such as bortezomib, target the chymotrypsin-like activity of the β5 subunit of the proteasome. The electrophilic boron atom forms a stable, yet reversible, complex with the hydroxyl group of the active site threonine residue, leading to the inhibition of proteasome activity. This results in the accumulation of pro-apoptotic factors and cell cycle arrest, ultimately leading to cancer cell death.

Caption: Mechanism of proteasome inhibition by boronic acid derivatives.

Boron Complexes in Catalysis

The Lewis acidic nature of the boron center allows boron complexes to act as catalysts in a variety of organic transformations.[8][17] Chiral oxazaborolidines, for example, are effective catalysts for the enantioselective reduction of ketones.

Catalytic Cycle: Enantioselective Ketone Reduction

In the Corey-Itsuno reduction, a chiral oxazaborolidine catalyst coordinates with a borane reducing agent (e.g., BH₃). The ketone substrate then coordinates to the Lewis acidic boron center of the catalyst, which activates the carbonyl group for reduction. The hydride is then delivered from the borane to one prochiral face of the ketone, leading to the formation of a chiral secondary alcohol with high enantioselectivity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of New Boron Derived Compounds; Anticancer, Antioxidant and Antimicrobial Effect in Vitro Glioblastoma Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectroscopic and In Vitro Investigations of Boron(III) Complex with Meso-4-Methoxycarbonylpropylsubstituted Dipyrromethene for Fluorescence Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boron Crystallography - 911Metallurgist [911metallurgist.com]

- 7. Quantification of boron in cells for evaluation of drug agents used in boron neutron capture therapy - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 8. Catalytic Boron Reagents - Wordpress [reagents.acsgcipr.org]

- 9. Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay [bio-protocol.org]

- 10. researchportal.unamur.be [researchportal.unamur.be]

- 11. Boron NMR [chem.ch.huji.ac.il]

- 12. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 13. Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. rsc.org [rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Boron Chemistry and Organoboron Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of boron chemistry and the versatile applications of organoboron compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the synthesis, characterization, and utility of this unique class of molecules.

Introduction to Boron: The Element

Boron (B) is a metalloid element, positioned in Group 13 of the periodic table with atomic number 5.[1] In its crystalline form, it is a brittle, dark, lustrous metalloid, while its amorphous form is a brown powder.[1] Possessing three valence electrons, boron readily forms covalent bonds, leading to a vast and diverse range of chemical compounds.[1]

Unique Bonding Characteristics

A key feature of boron chemistry is its electron-deficient nature. With only three valence electrons, boron compounds often have an incomplete octet, making them potent Lewis acids (electron acceptors). This electron deficiency is the driving force behind the unique bonding patterns observed in boron chemistry, most notably the formation of three-center two-electron (3c-2e) bonds, which are prevalent in boranes (boron hydrides).[2] In these bonds, three atoms are held together by only two electrons, a concept that deviates from classical covalent bonding theories.[2]

Physicochemical Properties of Elemental Boron

A summary of the key physical and chemical properties of elemental boron is presented in the table below.

| Property | Value |

| Atomic Number | 5 |

| Atomic Mass | 10.811 u[3] |

| Electron Configuration | [He] 2s² 2p¹ |

| Melting Point | 2348 K (2075 °C) |

| Boiling Point | 4273 K (4000 °C) |

| Density | 2.34 g/cm³ (crystalline) |

| Electronegativity (Pauling Scale) | 2.04[3] |

| Ionization Energy (1st) | 8.298 eV[3] |

| Common Isotopes | ¹⁰B (19.9%), ¹¹B (80.1%)[3] |

Organoboron Compounds: Structure and Reactivity

Organoboron compounds are organic derivatives of boron, characterized by the presence of a carbon-boron (C-B) bond. This class of compounds has become indispensable in modern organic synthesis due to their stability, low toxicity, and remarkable versatility.[4][5]

Major Classes of Organoboron Compounds

The diverse applications of organoboron chemistry stem from the variety of functional groups that can be attached to the boron atom. Some of the most important classes include:

-

Organoboranes (Triorganoboranes): Compounds with three organic substituents attached to boron (R₃B). They are typically prepared via hydroboration of alkenes or alkynes.[4]

-

Boronic Acids: Compounds with the general formula RB(OH)₂. They are crystalline solids that are generally stable to air and moisture.[5]

-

Boronic Esters (Boronates): Formed by the reaction of boronic acids with alcohols. Cyclic esters, such as those derived from pinacol, are particularly common and are often used in cross-coupling reactions.[5]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of organoboron compounds. The two NMR-active isotopes of boron, ¹¹B and ¹⁰B, provide valuable structural information.

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹¹B | -100 to +100[6] | The chemical shift is highly sensitive to the coordination number and the nature of the substituents on the boron atom. Trivalent boranes typically resonate in the downfield region (+30 to +90 ppm), while tetracoordinate borates are found in the upfield region (-30 to +10 ppm).[7] |

| ¹³C | Varies | The carbon atom directly attached to boron often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus.[8] |

| ¹H | Varies | Protons on the carbon adjacent to boron can be influenced by the Lewis acidity of the boron center. |

Key Synthetic Methodologies

The utility of organoboron compounds is underpinned by a robust set of synthetic methods for their preparation and subsequent transformation.

Synthesis of Organoboron Compounds

The hydroboration-oxidation reaction is a two-step process that converts an alkene into an alcohol. It is a cornerstone of organoboron chemistry, providing a method for the anti-Markovnikov addition of water across a double bond.[9]

Experimental Protocol: Hydroboration-Oxidation of 1-Octene

Materials:

-

1-Octene

-

1.0 M Borane-tetrahydrofuran complex (BH₃·THF) in THF

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 1-octene (1.0 mmol).

-

Cool the flask in an ice bath and add the 1.0 M BH₃·THF solution (0.4 mL, 0.4 mmol) dropwise with stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Slowly add water (0.5 mL) to quench the excess borane.

-

Add 3 M NaOH solution (0.5 mL) followed by the dropwise addition of 30% H₂O₂ (0.5 mL). Caution: Hydrogen peroxide is a strong oxidant.

-

Stir the mixture at room temperature for 1 hour.

-

Extract the product with diethyl ether (3 x 10 mL).

-

Wash the combined organic layers with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 1-octanol.

-

The product can be further purified by column chromatography on silica gel.

Phenylboronic acid is a widely used reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. A common method for its preparation involves the reaction of a Grignard reagent with a trialkyl borate.[10]

Experimental Protocol: Synthesis of Phenylboronic Acid

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Trimethyl borate

-

Sulfuric acid (10% aqueous solution)

-

Hexane

Procedure:

-

In a dry, nitrogen-flushed three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar, place magnesium turnings (1.2 g, 50 mmol).

-

Add a solution of bromobenzene (5.0 mL, 47.5 mmol) in anhydrous diethyl ether (20 mL) to the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.

-

Cool the Grignard reagent to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of trimethyl borate (6.0 mL, 53 mmol) in anhydrous diethyl ether (20 mL) to the cold Grignard solution with vigorous stirring.

-

After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

-

Pour the reaction mixture into a beaker containing 10% sulfuric acid (50 mL) and ice.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a mixture of water and hexane to yield pure phenylboronic acid.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

Materials:

-

4-Bromotoluene

-

Phenylboronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-methylbiphenyl.

Visualizing Key Processes in Boron Chemistry

General Workflow for Organic Synthesis

The synthesis of organoboron compounds and their subsequent use in reactions like the Suzuki-Miyaura coupling follow a general workflow common in organic chemistry.

Caption: A generalized workflow for the synthesis and purification of organic compounds.

The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

The mechanism of the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boron in Medicinal Chemistry and Drug Development

The unique chemical properties of boron have made it an attractive element for incorporation into drug candidates. Boron-containing compounds can form reversible covalent bonds with biological targets, a mode of action that can lead to high potency and selectivity.[11]

Bortezomib: A Proteasome Inhibitor

A prime example of a successful boron-containing drug is Bortezomib (Velcade®), a dipeptidyl boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome.[11] The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, and its inhibition disrupts cellular homeostasis, leading to apoptosis (programmed cell death) in cancer cells.[11]

The Ubiquitin-Proteasome Pathway and Bortezomib's Mechanism of Action

The ubiquitin-proteasome pathway is a critical cellular process for protein degradation. Bortezomib's therapeutic effect stems from its ability to block this pathway.

Caption: The ubiquitin-proteasome pathway and its inhibition by Bortezomib.

Conclusion

The field of boron chemistry, particularly the study of organoboron compounds, continues to be a vibrant and rapidly evolving area of research. From their fundamental roles in enabling complex organic transformations to their growing impact on medicinal chemistry and drug discovery, organoboron compounds have proven to be exceptionally valuable tools for scientists. This guide has provided a foundational understanding of the core principles of boron chemistry and has detailed some of the key experimental methodologies that underscore its practical importance. As our understanding of the nuanced reactivity of these compounds deepens, the potential for new discoveries and applications in science and medicine will undoubtedly continue to expand.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Hydroboration-Oxidation of Alkenes: Experiment and IR Spectroscopy | Schemes and Mind Maps Literature | Docsity [docsity.com]

- 4. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NMR Periodic Table: Boron NMR [imserc.northwestern.edu]

- 7. researchgate.net [researchgate.net]

- 8. Organoboranes and tetraorganoborates studied by 11B and 1... [degruyterbrill.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 11. What is the mechanism of Bortezomib? [synapse.patsnap.com]

An In-depth Technical Guide to Tetra-coordinate Boron Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetra-coordinate boron compounds, characterized by a central boron atom bonded to four substituents in a tetrahedral geometry, have emerged as a versatile and highly significant class of molecules. Their unique electronic properties, arising from the delocalization of electrons into the vacant p-orbital of the boron atom upon coordination, bestow upon them remarkable stability and distinctive photophysical characteristics. These properties have led to their widespread application in diverse fields, from the development of advanced fluorescent materials and sensors to their use as potent therapeutic agents in medicine. This technical guide provides a comprehensive overview of the core properties of tetra-coordinate boron compounds, with a focus on their synthesis, structural and spectroscopic features, and their burgeoning role in drug discovery and development. Detailed experimental protocols for their synthesis and characterization are provided, alongside a quantitative summary of their key structural and photophysical parameters to facilitate comparative analysis. Furthermore, this guide visualizes key signaling pathways and experimental workflows to provide a deeper understanding of their mechanism of action and practical application.

Introduction

Boron, a metalloid element with a vacant p-orbital, exhibits a fascinating and diverse chemistry. In its tricoordinate state, it acts as a Lewis acid, readily accepting a pair of electrons. Upon coordination with a Lewis base, it transitions to a more stable, tetra-coordinate state, forming a tetrahedral geometry. This structural change is fundamental to the unique properties of tetra-coordinate boron compounds.[1][2]

The formation of a dative bond to the boron center leads to a significant alteration in the electronic structure of the molecule. This often results in enhanced photostability, high fluorescence quantum yields, and tunable emission wavelengths, making them ideal candidates for applications in optoelectronics and bioimaging.[3][4] Prominent examples include the widely studied boron-dipyrromethene (BODIPY) dyes, which are renowned for their sharp absorption and emission peaks and high molar extinction coefficients.

In the realm of medicinal chemistry, the ability of the boron atom in certain compounds to form reversible covalent bonds with active site residues of enzymes has been a game-changer.[5] This is exemplified by the proteasome inhibitor bortezomib, a tetra-coordinate boron-containing drug that has revolutionized the treatment of multiple myeloma.[6] The boron atom in bortezomib plays a crucial role in its mechanism of action by interacting with the threonine residue in the active site of the 26S proteasome.[7]

This guide will delve into the fundamental properties of these intriguing compounds, providing the necessary technical details for researchers and professionals working in materials science and drug development.

Synthesis of Tetra-coordinate Boron Compounds

The synthesis of tetra-coordinate boron compounds typically involves the reaction of a tricoordinate boron precursor with a chelating ligand containing donor atoms such as nitrogen, oxygen, or sulfur. The choice of ligand and boron source allows for the fine-tuning of the resulting compound's electronic and steric properties.

General Synthetic Strategies

Common synthetic routes include:

-

Reaction of Boron Halides with Chelating Ligands: Boron trifluoride etherate (BF₃·OEt₂) is a widely used boron source that reacts with a variety of N,N'- and N,O-chelating ligands to form stable tetra-coordinate complexes.[8]

-

Reaction of Boronic Acids or Esters: Boronic acids (RB(OH)₂) or their esters can react with bidentate ligands, often in the presence of a dehydrating agent or under conditions that remove the alcohol or water byproduct.

-

Coordination to Organoboranes: Triorganoboranes can react with Lewis bases, such as amines or phosphines, to form tetra-coordinate adducts.

The synthesis of air- and moisture-sensitive organometallic compounds often requires the use of specialized techniques, such as Schlenk lines or gloveboxes, to maintain an inert atmosphere.[9][10][11][12]

Structural and Spectroscopic Properties

The tetrahedral geometry of tetra-coordinate boron compounds is a defining feature that dictates many of their properties. X-ray crystallography is the definitive method for determining their solid-state structures, providing precise information on bond lengths and angles.[13][14][15][16][17]

Bond Lengths and Angles

The bond lengths and angles around the boron center can vary depending on the nature of the coordinating atoms and the steric and electronic properties of the substituents.

| Compound Type | B-N Bond Length (Å) | B-O Bond Length (Å) | B-C Bond Length (Å) | N-B-N Angle (°) | O-B-O Angle (°) |

| N,N'-Chelated | 1.50 - 1.60 | - | 1.58 - 1.62 | 95 - 110 | - |

| N,O-Chelated | 1.52 - 1.65 | 1.45 - 1.55 | 1.59 - 1.63 | - | - |

| O,O'-Chelated | - | 1.47 - 1.58 | 1.60 - 1.64 | - | 100 - 115 |

Note: These are typical ranges and can vary based on the specific compound.

11B NMR Spectroscopy

¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing boron compounds. The chemical shift (δ) of the ¹¹B nucleus is highly sensitive to the coordination number and the electronic environment of the boron atom.[18][19] Tricoordinate boron compounds typically resonate at lower field (δ = 20 to 90 ppm), while tetra-coordinate boron compounds appear at a higher field (δ = -20 to 20 ppm).[13][20][21][22]

| Coordination State | Typical ¹¹B Chemical Shift Range (ppm) |

| Tricoordinate (sp²) | +90 to +20 |

| Tetra-coordinate (sp³) | +20 to -20 |

Photophysical Properties

Many tetra-coordinate boron compounds exhibit interesting photophysical properties, including strong absorption and fluorescence.[2][3][4] BODIPY dyes and their derivatives are particularly notable for their high quantum yields and sharp emission spectra.[23][24]

| Compound Class | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| BODIPY Core | 490 - 510 | 500 - 530 | > 0.80 |

| N,N'-Chelated (diimine) | 350 - 450 | 400 - 550 | 0.10 - 0.70 |

| N,O-Chelated (amino-phenolate) | 380 - 480 | 450 - 600 | 0.05 - 0.50 |

| Red-Emitting Organoboron Chelates | > 500 | 620 - 660 | up to 0.2 |

Note: These values are highly dependent on the specific molecular structure and solvent.[25]

Applications in Drug Discovery and Development

The unique ability of boron to engage in reversible covalent interactions has made tetra-coordinate boron compounds attractive candidates for enzyme inhibitors.[5]

Bortezomib: A Paradigm of Boron-Based Drug Design

Bortezomib (Velcade®) is a dipeptidyl boronic acid that acts as a potent and reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome system (UPS) responsible for the degradation of intracellular proteins.[6] Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately triggering apoptosis in cancer cells.[26][27]

The mechanism of action of bortezomib involves the formation of a stable, tetra-coordinate boronate complex with the N-terminal threonine residue in the chymotrypsin-like active site of the β5 subunit of the proteasome.[7]

Signaling Pathways Affected by Bortezomib

Bortezomib's inhibition of the proteasome disrupts several critical signaling pathways, most notably the NF-κB pathway.[28] By preventing the degradation of IκB, an inhibitor of NF-κB, bortezomib blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of anti-apoptotic and pro-proliferative genes.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of representative tetra-coordinate boron compounds.

Synthesis of a Representative N,N'-Chelated Boron Compound

Synthesis of a BODIPY Dye:

This protocol describes a typical synthesis of a meso-substituted BODIPY dye.[29]

-

Condensation: To a solution of an aromatic aldehyde (1.0 mmol) and pyrrole (2.2 mmol) in dry dichloromethane (50 mL) under a nitrogen atmosphere, add a few drops of trifluoroacetic acid (TFA). Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the aldehyde is consumed.

-

Oxidation: Add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil (1.1 mmol) in dry dichloromethane (10 mL) to the reaction mixture. Stir for an additional 2-3 hours at room temperature. The solution will typically turn a deep color.

-

Complexation: Cool the reaction mixture to 0 °C and add triethylamine or N,N-diisopropylethylamine (DIPEA) (5.0 mmol), followed by the dropwise addition of boron trifluoride etherate (BF₃·OEt₂) (5.0 mmol). Allow the mixture to warm to room temperature and stir overnight.

-

Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/dichloromethane) to afford the pure BODIPY dye.

Characterization Techniques

-

NMR Spectroscopy: Dissolve the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹¹B NMR, use a quartz NMR tube to avoid background signals from borosilicate glass. Acquire ¹H, ¹³C, and ¹¹B NMR spectra.[18][20]

-

Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition of the compound.

-

X-ray Crystallography: Grow single crystals of the compound suitable for X-ray diffraction analysis. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or layering of a solvent/non-solvent system. The resulting crystallographic data provides the definitive molecular structure.[13][14]

-

Photophysical Measurements: Record UV-Vis absorption and fluorescence emission spectra in a suitable solvent. Determine the fluorescence quantum yield using a standard fluorophore with a known quantum yield (e.g., quinine sulfate or fluorescein).[3]

High-Throughput Screening in Drug Discovery

High-throughput screening (HTS) is a crucial process in drug discovery for identifying promising lead compounds from large chemical libraries. For tetra-coordinate boron compounds targeting specific enzymes, an HTS workflow can be designed to efficiently assess their inhibitory activity.[23][30][31][32]

Conclusion and Future Outlook

Tetra-coordinate boron compounds represent a remarkable class of molecules with a rich and expanding chemistry. Their inherent stability, coupled with their tunable electronic and photophysical properties, has established them as key players in materials science, particularly in the development of advanced fluorescent probes and emitters. In the field of drug discovery, the success of bortezomib has illuminated the therapeutic potential of boron-containing compounds and has spurred the development of a new generation of enzyme inhibitors.

Future research in this area is poised to explore several exciting avenues. The design and synthesis of novel chelating ligands will continue to be a primary focus, enabling the creation of tetra-coordinate boron compounds with tailored properties for specific applications. In materials science, the development of near-infrared (NIR) emitting boron-based fluorophores for deep-tissue imaging is a particularly active area of research. In medicinal chemistry, the exploration of tetra-coordinate boron compounds as inhibitors for a wider range of enzymatic targets beyond the proteasome holds significant promise for the treatment of various diseases. Furthermore, the development of more efficient and sustainable synthetic methodologies will be crucial for the broader accessibility and application of these versatile compounds. As our understanding of the fundamental principles governing the properties of tetra-coordinate boron compounds continues to grow, so too will their impact on science and technology.

References

- 1. {Supplementary Data} [rsc.org]

- 2. Recent advances in the synthesis of luminescent tetra-coordinated boron compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Photochemical Properties and Stability of BODIPY Dyes [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. wjarr.com [wjarr.com]

- 6. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 7. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Progress on Synthesis of N,N′-Chelate Organoboron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. molan.wdfiles.com [molan.wdfiles.com]

- 11. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 12. academic.oup.com [academic.oup.com]

- 13. people.bu.edu [people.bu.edu]

- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.manchester.ac.uk [research.manchester.ac.uk]

- 16. nayankumarsite.wordpress.com [nayankumarsite.wordpress.com]

- 17. researchgate.net [researchgate.net]

- 18. Boron NMR [chem.ch.huji.ac.il]

- 19. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 20. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. The proteasome inhibitor bortezomib induces apoptosis in human retinoblastoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 29. Bortezomib/proteasome inhibitor triggers both apoptosis and autophagy-dependent pathways in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

An In-depth Technical Guide to Boron Complexes with N,O-Chelates: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and applications of boron complexes featuring N,O-chelating ligands. These compounds have garnered significant interest due to their remarkable fluorescence, stability, and versatile applications in materials science and medicine. This document details experimental protocols, presents key quantitative data in a structured format, and illustrates important workflows and mechanisms.

Introduction to Boron N,O-Chelate Complexes

Boron complexes with N,O-chelating ligands are a class of organoboron compounds where a boron atom is coordinated to a bidentate ligand through a nitrogen and an oxygen atom. This chelation imparts rigidity and stability to the molecule, often resulting in strong fluorescence.[1][2] The most common boron moiety is the difluoroboron (BF2) group, but complexes with other substituents on the boron atom, such as phenyl groups, have also been synthesized.[3]

The core structure of these complexes can be systematically modified by altering the N,O-chelating ligand, which allows for the fine-tuning of their electronic and photophysical properties.[4][5] This tunability makes them highly attractive for a range of applications, including organic light-emitting diodes (OLEDs), fluorescent probes for bioimaging and sensing, and as potential therapeutic agents.[4][6][7]

Synthesis of Boron N,O-Chelate Complexes

The synthesis of boron N,O-chelate complexes typically involves the reaction of a suitable N,O-chelating ligand with a boron precursor. The choice of ligand and boron source dictates the final structure and properties of the complex.

General Synthetic Workflow

The overall process for the synthesis and characterization of these complexes can be summarized in the following workflow:

Caption: General workflow for the synthesis and characterization of boron N,O-chelate complexes.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of representative boron N,O-chelate complexes.

Protocol 1: Synthesis of a BF2 Complex with a Schiff Base Ligand

This protocol describes the synthesis of a fluorescent boron complex from a Schiff base ligand derived from salicylaldehyde and an aniline derivative.

-

Step 1: Synthesis of the Schiff Base Ligand (H2L)

-

Dissolve salicylaldehyde (1.0 mmol) in ethanol (20 mL).

-

Add the desired aniline derivative (1.0 mmol) to the solution.

-

Add a few drops of acetic acid as a catalyst.

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture to room temperature. The Schiff base product will precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

-

Step 2: Synthesis of the this compound ((BF2)2L)

-

Suspend the Schiff base ligand (H2L) (0.5 mmol) in anhydrous toluene (30 mL).

-

Add triethylamine (2.0 mmol) to the suspension.

-

Heat the mixture to 80 °C.

-

Slowly add boron trifluoride diethyl etherate (BF3·OEt2) (2.0 mmol) dropwise to the mixture.

-

Continue stirring at 80 °C for 4-6 hours.

-

Cool the reaction to room temperature.

-

Filter the mixture and wash the solid with water and then with a small amount of cold ethanol.

-

Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.

-

Protocol 2: One-Pot Synthesis of a this compound from 2-Aminotropone Derivatives [2]

This protocol outlines a one-pot synthesis of 2-aminotropone-based borane complexes.

-

To a solution of the 2-aminotropone derivative (1.0 mmol) in anhydrous dichloromethane (20 mL) under an inert atmosphere, add triethylamine (3.0 mmol).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add boron trifluoride diethyl etherate (BF3·OEt2) (3.0 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding water (20 mL).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired this compound.

Properties of Boron N,O-Chelate Complexes

The properties of these complexes are highly dependent on their molecular structure, particularly the nature of the N,O-chelating ligand and the substituents on the boron atom.

Structural Properties

The chelation of the N,O-ligand to the boron atom creates a stable five- or six-membered ring, leading to a rigid molecular structure. X-ray crystallography studies have confirmed the tetrahedral geometry around the four-coordinate boron center in many of these complexes.[2] The bond lengths and angles within the chelate ring are indicative of a delocalized electronic structure, which is crucial for their photophysical properties.

Photophysical Properties

Boron N,O-chelate complexes are best known for their strong fluorescence. Key photophysical parameters are summarized in the tables below.

Table 1: Photophysical Data for Representative Boron N,O-Chelate Complexes

| Complex Type | Ligand Scaffold | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Stokes Shift (nm) | Solvent | Reference |

| BF2 Complex | Aryl(hetaryl)aminoacryloylthiophene | up to 480 | 503-543 | 0.14-0.42 | > 23 | Solution | [4][5] |

| BF2 Complex | 2-Aminotropone | ~350 | 414-438 | - | ~64-88 | DCM | [2] |

| BF2 Complex | Tripodal Schiff Base | ~362 | 451 | up to 0.48 | 89 | THF | [8] |

| Diphenylthis compound | N,O-Chelated Fluorophore | - | ~500 | - | - | PBS-CH3CN | [6] |

| BF2 Complex | π-Expanded Pyridine | ~420 | ~490 | High | > 70 | Solution | [9] |

Table 2: Fluorescence Lifetime Data for Selected Boron N,O-Chelate Complexes

| Complex Type | Ligand Scaffold | Fluorescence Lifetime (τ, ns) | Solvent | Reference | | :--- | :--- | :--- | :--- | | BF2 Complex | 2-Aminotropone | 3.40-3.91 | Dichloromethane |[2] | | this compound | Chromotropic Acid | 7.13 | Aqueous |[10] |

These tables highlight the tunability of the photophysical properties. For instance, the emission can be shifted from the blue to the near-infrared region by modifying the ligand structure.[11] The quantum yields are often high, making these compounds bright fluorophores. Many of these complexes also exhibit large Stokes shifts, which is advantageous for fluorescence imaging as it minimizes self-absorption.[8]

Applications of Boron N,O-Chelate Complexes

The unique properties of boron N,O-chelate complexes have led to their exploration in a variety of fields.

Organic Light-Emitting Diodes (OLEDs)

The high fluorescence quantum yields and thermal stability of some boron N,O-chelate complexes make them promising materials for use as emitters in OLEDs. Their tunable emission colors are particularly attractive for developing full-color displays.

Fluorescent Probes for Bioimaging and Sensing

The sensitivity of the fluorescence of these complexes to their local environment makes them excellent candidates for fluorescent probes. They have been successfully used for bioimaging of living cells due to their cell permeability and low cytotoxicity.[4][6]

A notable application is in the development of sensors for reactive oxygen species (ROS), such as peroxynitrite (ONOO⁻).[6] The sensing mechanism often involves the specific reaction of the analyte with the this compound, leading to a change in its fluorescence.

Mechanism of a Boronate-Based Peroxynitrite Sensor

The following diagram illustrates the mechanism of a boronate-based fluorescent probe for the detection of peroxynitrite.

Caption: Mechanism of a boronate-based fluorescent sensor for peroxynitrite detection.[1][12]

Drug Development

Boron-containing compounds have emerged as a new class of therapeutic agents.[7] The unique properties of boron, such as its ability to form reversible covalent bonds, make it an attractive element for drug design. N,O-chelated boron complexes are being investigated for their potential as anticancer agents.[7][13]

Furthermore, boron's high neutron capture cross-section makes it suitable for Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy for cancer.[14] Boron N,O-chelate complexes can be designed to selectively accumulate in tumor cells, delivering the necessary boron atoms for effective BNCT.[14][15]

Drug Development Workflow for Boron-Based Anticancer Agents

The following diagram outlines a typical workflow for the development of boron N,O-chelate complexes as anticancer agents.

Caption: A generalized workflow for the discovery and development of boron N,O-chelate complexes as anticancer agents.

Conclusion

Boron complexes with N,O-chelating ligands represent a versatile and highly promising class of functional molecules. Their straightforward synthesis, coupled with their tunable and robust photophysical properties, has paved the way for their application in diverse scientific and technological fields. For researchers in materials science, these complexes offer a rich platform for the development of novel optoelectronic materials. For scientists and professionals in drug development, they present exciting opportunities for creating next-generation diagnostics and therapeutics. Continued research into the rational design and synthesis of new N,O-chelated boron complexes will undoubtedly lead to further innovations and applications in the years to come.

References

- 1. mdpi.com [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. conservancy.umn.edu [conservancy.umn.edu]

- 4. Fluorescent boron complexes based on new N,O-chelates as promising candidates for flow cytometry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. The First N,O-Chelated Diphenylboron-Based Fluorescent Probe for Peroxynitrite and Its Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsat.org [ijpsat.org]

- 8. ias.ac.in [ias.ac.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. N, O - Chelate Fluoroborane Dyes: Synthesis, Optical Properties in Dual Aggregate State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of New Boron Derived Compounds; Anticancer, Antioxidant and Antimicrobial Effect in Vitro Glioblastoma Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of Boron-Containing Macrocyclic Polyamines and Their Zinc(II) Complexes for Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Targeted drug delivery for boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Boron Complexes with Biologically Active Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique electronic properties of boron have positioned it as a compelling element in the design of novel therapeutic agents. Its ability to form stable, yet reversible, covalent bonds with biological nucleophiles has led to the development of a diverse array of biologically active boron complexes. This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of boron complexes with various biologically active ligands, including peptides, Schiff bases, curcuminoids, and flavonoids. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways are presented to facilitate further research and development in this promising field.

Synthetic Methodologies

The synthesis of boron complexes is highly dependent on the nature of the organic ligand and the desired boron-containing moiety. Common strategies involve the use of boronic acids or their derivatives as precursors, which can be readily coupled with a variety of biologically active molecules.

Peptidyl Boronic Acids

Peptidyl boronic acids are potent inhibitors of serine proteases and the proteasome. Their synthesis often involves the coupling of a boronic acid-containing amino acid analogue to a peptide chain.

Experimental Protocol: Synthesis of a Dipeptidyl Boronic Acid

A representative synthesis of a dipeptidyl boronic acid involves the coupling of an N-terminally protected amino acid with a C-terminal boronic acid amino acid analogue, followed by deprotection.

-

Coupling Reaction: To a solution of an N-Fmoc protected amino acid (1.0 eq.) in anhydrous dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and N-hydroxysuccinimide (NHS) (1.1 eq.). Stir the mixture at room temperature for 2 hours. Filter the dicyclohexylurea byproduct. To the filtrate, add the pinacol ester of a C-terminal α-aminoboronic acid (1.0 eq.) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq.). Stir the reaction mixture at room temperature overnight.

-

Work-up and Purification: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

-

Deprotection of the Pinacol Ester: Dissolve the purified product in a 9:1 mixture of acetonitrile and 0.1 N HCl. Add methylboronic acid (10.0 eq.) and stir at room temperature for 2 hours. Lyophilize the solution to obtain the free boronic acid.[1]

-

Fmoc Deprotection: Treat the resulting compound with 20% piperidine in dimethylformamide (DMF) for 30 minutes to remove the Fmoc protecting group, yielding the final dipeptidyl boronic acid.

Benzoxaboroles

Benzoxaboroles are a class of boron-containing heterocycles with a range of biological activities, including antifungal and anti-inflammatory properties.

Experimental Protocol: One-Pot Synthesis of Benzoxaboroles

A convenient one-pot synthesis from o-bromobenzaldehydes has been developed.

-

Reaction Setup: In a reaction vessel, combine the o-bromobenzaldehyde (1.0 eq.), bis(pinacolato)diboron (1.5 eq.), and a photocatalyst such as phenothiazine (5 mol%) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Photocatalytic Borylation: Irradiate the mixture with visible light (e.g., a blue LED lamp) at room temperature for 24 hours under an inert atmosphere.

-

Cyclization: After the borylation is complete, add water to the reaction mixture and continue stirring for another 12 hours. The water induces the hydrolysis of the pinacol ester and subsequent cyclization to form the benzoxaborole.

-

Isolation: Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by column chromatography.[2]

Boron Complexes with Schiff Base Ligands

Schiff base ligands, formed by the condensation of an aldehyde or ketone with a primary amine, can readily form stable complexes with boron. These complexes have shown significant antibacterial and anticancer activities.

Experimental Protocol: Synthesis of a Boron-Schiff Base Complex

-

Schiff Base Formation: Dissolve the substituted salicylaldehyde (1.0 eq.) and a primary amine (1.0 eq.) in ethanol. Reflux the mixture for 2-4 hours. Cool the solution to room temperature to allow the Schiff base ligand to crystallize. Filter and dry the product.

-

Complexation with Boron: Dissolve the synthesized Schiff base ligand (1.0 eq.) in anhydrous tetrahydrofuran (THF). To this solution, add a solution of a boron trifluoride etherate (BF3·OEt2) (1.1 eq.) in THF dropwise at 0 °C.

-

Reaction and Isolation: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure. Wash the resulting solid with cold diethyl ether to remove any unreacted starting materials. Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure boron-Schiff base complex.[3][4]

Boron Complexes with Curcumin

Curcumin, a natural polyphenol with known anticancer and anti-inflammatory properties, can be complexed with boron to enhance its stability and biological activity.

Experimental Protocol: Synthesis of a Boron-Curcumin Complex

-

Reaction Setup: Dissolve curcumin (1.0 eq.) and boric acid (1.2 eq.) in acetic anhydride.

-

Reaction: Heat the mixture at 100 °C for 1 hour with constant stirring.

-

Isolation and Purification: Cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate will form. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield the boron-curcumin complex.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for representative boron complexes, including reaction yields, spectroscopic data, and biological activity.

Table 1: Synthesis and Characterization Data of Representative Boron Complexes

| Complex Type | Ligand | Boron Source | Solvent | Yield (%) | 1H NMR (δ, ppm) | 11B NMR (δ, ppm) | Ref. |

| Peptidyl Boronic Acid | Z-Ala-Pro-boroVal | (Pin)B-Val | DCM/DMF | 65 | 7.3-7.4 (m, 5H), 4.5 (d, 1H), 3.4-3.6 (m, 2H), 2.8 (t, 1H), 1.9-2.1 (m, 4H), 1.3 (d, 3H), 0.9 (d, 6H) | 28.5 | [1] |

| Benzoxaborole | 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole | B2pin2 | DMSO | 85 | 7.2-7.5 (m, 3H), 4.9 (s, 2H) | 23.1 | [2] |

| Schiff Base Complex | Salicylidene-aniline-BF2 | BF3·OEt2 | THF | 92 | 8.6 (s, 1H), 7.2-7.8 (m, 9H), 6.8-7.0 (m, 2H) | 1.2 | [3] |

| Curcumin Complex | Curcumin | B(OAc)3 | Acetic Anhydride | 78 | 7.6 (d, 2H), 7.2 (d, 2H), 6.8 (d, 2H), 6.1 (s, 1H), 3.9 (s, 6H) | 1.5 | [5] |

Table 2: Biological Activity of Representative Boron Complexes

| Complex Type | Ligand | Biological Activity | Target/Cell Line | IC50 / MIC | Ref. |

| Peptidyl Boronic Acid | Bortezomib | Anticancer | Multiple Myeloma (RPMI 8226) | 3.5 nM | [6] |

| Benzoxaborole | AN2690 | Antifungal | Trichophyton rubrum | 0.25 µg/mL | [6] |

| Schiff Base Complex | Boron-pyridylimine | Antibacterial | Staphylococcus aureus | 15.6 µg/mL | [7] |

| Flavonoid Complex | Quercetin-Boron | Anticancer | HepG2 | 10.2 µM | [8] |

| Flavonoid Complex | Chrysin-Ga(III) | Anticancer | Various Cancer Cell Lines | < 1.18 µM | [9] |

Signaling Pathways and Mechanisms of Action

Boron complexes exert their biological effects through various mechanisms, most notably through the inhibition of key enzymes and interference with cellular signaling pathways.

Inhibition of Serine Proteases

Boronic acids are potent reversible inhibitors of serine proteases. The boron atom acts as a Lewis acid, accepting a lone pair of electrons from the catalytic serine residue in the enzyme's active site. This forms a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis, thereby blocking the enzyme's activity.[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. indexacademicdocs.org [indexacademicdocs.org]

- 4. Journal of Boron » Submission » Synthesis of a new this compound with imine ligand: Synthesis, characterization and fluorescent properties [dergipark.org.tr]

- 5. ijpsat.org [ijpsat.org]

- 6. Design, synthesis, and biologic evaluation of novel chrysin derivatives as cytotoxic agents and caspase-3/7 activators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rcsb.org [rcsb.org]

- 10. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Photophysical Properties of Fluorescent Boron Complexes

For Researchers, Scientists, and Drug Development Professionals

Fluorescent boron complexes represent a cornerstone in the development of advanced functional materials, particularly in the fields of biomedical imaging, chemical sensing, and therapeutics. Their unique molecular architecture, centered around a tetracoordinate boron atom, imparts exceptional photophysical properties, including high fluorescence quantum yields, remarkable photostability, and tunable emission spectra.[][2] This guide provides an in-depth exploration of the core photophysical principles of these complexes, details on their experimental characterization, and insights into their burgeoning applications in drug development and research.

Core Photophysical Properties

The utility of a fluorescent molecule is defined by a set of key photophysical parameters. For boron complexes, these properties are heavily influenced by the nature of the chelating ligands and the substituents on the core structure.[3][4]

-

Absorption and Emission: Boron complexes typically exhibit strong absorption bands in the UV-visible and near-infrared (NIR) regions, corresponding to π-π* electronic transitions within the conjugated ligand framework.[3][5] The subsequent fluorescence emission is often characterized by sharp, well-defined peaks.[]

-

Molar Extinction Coefficient (ε): This parameter quantifies the probability of light absorption at a specific wavelength. Many boron complexes, particularly Boron-Dipyrromethene (BODIPY) dyes, possess very high extinction coefficients, often exceeding 70,000 L·mol⁻¹·cm⁻¹, which contributes to their brightness.[6]

-

Stokes Shift: The Stokes shift is the difference in wavelength between the absorption maximum and the emission maximum. While classic BODIPY dyes are known for their small Stokes shifts (typically 7-15 nm), which can sometimes lead to self-absorption, newer classes of boron complexes have been specifically engineered to have large Stokes shifts (>100 nm), a desirable trait for bioimaging applications.[7][8][9]

-

Fluorescence Quantum Yield (ΦF): The quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[10] Many boron complexes are exceptionally efficient emitters, with quantum yields approaching 100% (or 1.0) in some cases, making them among the brightest known fluorophores.[][6]

-

Fluorescence Lifetime (τ): The lifetime is the average time a molecule remains in the excited state before returning to the ground state via fluorescence. For most fluorescent boron complexes, lifetimes are typically in the range of 1 to 10 nanoseconds (ns).[][7][11]

Prominent Classes of Fluorescent Boron Complexes

BODIPY dyes are the most widely recognized class of fluorescent boron complexes.[] Their core structure, 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, can be extensively modified at various positions to fine-tune the photophysical properties.[][12] They are celebrated for their sharp absorption and emission peaks, high quantum yields that are often insensitive to solvent polarity, and excellent photostability.[][13]

References

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Boron Complexes with Propiolamidinato Ligands: Synthesis, Structure, and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Red-emitting boron difluoride complexes with a mega-large Stokes shift and unexpectedly high fluorescence quantum yield - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. ias.ac.in [ias.ac.in]

- 10. horiba.com [horiba.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent Advances in BODIPY Compounds: Synthetic Methods, Optical and Nonlinear Optical Properties, and Their Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Boron Cluster Chemistry: A Technical Guide to Recent Advances and Applications for Researchers and Drug Development Professionals

Introduction: Boron cluster chemistry, a field rich with unique three-dimensional structures and diverse reactivity, has undergone significant advancements in recent years. These developments have expanded the applications of boron clusters from their initial use in boron neutron capture therapy (BNCT) to a wide range of fields including medicinal chemistry, materials science, and catalysis. This technical guide provides an in-depth overview of the core principles of recent advances in boron cluster chemistry, with a focus on their synthesis, functionalization, and applications relevant to researchers, scientists, and drug development professionals. The information presented herein is supported by quantitative data, detailed experimental methodologies, and visual workflows to facilitate a comprehensive understanding of this dynamic area of research.

I. Recent Advances in the Synthesis and Functionalization of Boron Clusters

The unique properties of boron clusters, such as their high stability, three-dimensional aromaticity, and the potential for extensive functionalization, make them attractive scaffolds for a variety of applications.[1][2] Recent research has focused on developing efficient and selective methods for the synthesis and functionalization of these clusters, particularly icosahedral carboranes and closo-dodecaborates.

A significant area of advancement is the palladium-catalyzed B-H activation of o-carboranes for the synthesis of B-aryl derivatives.[3] This method allows for the direct formation of B-C bonds, providing access to a wide range of functionalized carboranes with potential applications in materials science and medicinal chemistry.

Another key development is the synthesis of heterobifunctional dodecaborane scaffolds, such as [closo-B₁₂(OH)₁₁NH₃]⁻.[4] This scaffold allows for the orthogonal functionalization of the boron cluster, enabling the attachment of different molecules, such as targeting ligands and therapeutic agents, to the same cluster. This has significant implications for the development of targeted drug delivery systems.

Experimental Protocol: Palladium-Catalyzed Selective Mono-arylation of o-Carboranes

This protocol describes a general procedure for the palladium-catalyzed selective mono-arylation of o-carboranes with aryl iodides.[3]

Materials:

-

o-Carborane

-

Aryl iodide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Argon or Nitrogen gas

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add o-carborane (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

-

Add anhydrous toluene (10 mL) to the flask via syringe.

-

Stir the reaction mixture at 110 °C for 24 hours.

-

After cooling to room temperature, quench the reaction with water (20 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired B-aryl-o-carborane.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and ¹¹B NMR spectroscopy, as well as mass spectrometry to confirm its identity and purity.

II. Quantitative Data on Recently Developed Boron Clusters

The following tables summarize key quantitative data for recently developed boron cluster derivatives, including reaction yields for their synthesis and their biological activity.

| Compound | Aryl Iodide | Catalyst System | Solvent | Yield (%) | Reference |

| 8-phenyl-o-carborane | Iodobenzene | Pd(OAc)₂/PPh₃/K₂CO₃ | Toluene | 75 | [3] |

| 8-(4-methoxyphenyl)-o-carborane | 4-Iodoanisole | Pd(OAc)₂/PPh₃/K₂CO₃ | Toluene | 82 | [3] |

| 8-(4-fluorophenyl)-o-carborane | 1-Fluoro-4-iodobenzene | Pd(OAc)₂/PPh₃/K₂CO₃ | Toluene | 68 | [3] |

| 9,12-di(p-tolyl)-ortho-carborane | 9,12-diiodo-ortho-carborane | [(Ph₃P)₂PdCl₂]/Zn | MeCN | 91 | |

| 9-(p-MeOC₆H₄)-ortho-carborane | p-iodoanisole | CoBr₂/Zn/[(Ph₃P)₂PdCl₂] | MeCN | 85 | |

| 9-(p-NCC₆H₄)-ortho-carborane | p-iodobenzonitrile | CoBr₂/Zn/[(Ph₃P)₂PdCl₂] | MeCN | 72 |

Table 1: Reaction yields for the synthesis of B-aryl carboranes.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Carborane-containing isoflavonoid analogue 1d | MDA-MB-231 | 5.59 | [1] |

| Carborane-containing isoflavonoid analogue 1d | PC-3 | 5.24 | [1] |

| Carborane-containing isoflavonoid analogue 1g | MDA-MB-231 | 5.34 | [1] |

| Carborane-containing isoflavonoid analogue 1g | PC-3 | 5.14 | [1] |

| Carborane-containing isoflavonoid analogue 1m | A549 | 3.87 | [1] |

| Carborane-containing isoflavonoid analogue 1m | HCT116 | 2.95 | [1] |

| TCH-m-CB | MCF-7 | 36.96 | [5] |

| Carborane-containing NAMPT inhibitor 42 | - | 0.057 ± 0.001 | [6] |

| Erlotinib analog 17 | U87MG | 2.5 (relative to Erl) | [7] |

Table 2: In vitro anticancer activity of selected carborane derivatives.

III. Applications in Drug Development and Beyond

The unique properties of boron clusters have led to their exploration in a variety of applications, with a significant focus on drug development.

A. Boron Neutron Capture Therapy (BNCT)

BNCT is a binary cancer therapy that utilizes the nuclear capture reaction of non-radioactive boron-10 (¹⁰B) with low-energy thermal neutrons to produce high-energy alpha particles (⁴He) and recoiling lithium-7 (⁷Li) nuclei. These particles have a short path length in tissue, leading to selective destruction of tumor cells that have accumulated ¹⁰B.[6] The development of tumor-targeting boron-containing compounds is crucial for the success of BNCT. Carboranes, with their high boron content and chemical stability, are ideal candidates for the development of BNCT agents.[6]

B. Anticancer Agents

Beyond their use in BNCT, carboranes have been incorporated into various small molecules to develop novel anticancer agents. The hydrophobic and three-dimensional nature of the carborane cage can enhance the binding affinity of these molecules to their biological targets.[8] For example, carborane-containing isoflavonoid analogues have shown significant antiproliferative activities against a broad range of cancer cell lines.[1]

C. Drug Delivery

The ability to functionalize boron clusters with multiple copies of a drug molecule, along with targeting ligands, makes them promising platforms for targeted drug delivery. The heterobifunctional dodecaborane scaffold mentioned earlier is a prime example of this approach, allowing for the construction of sophisticated drug delivery systems.[4]

D. Materials Science and Catalysis

The rigid and stable structure of boron clusters makes them valuable building blocks for the construction of new materials with unique optical, electronic, and thermal properties. Additionally, boron clusters are being explored as platforms for the development of novel catalysts. The ability to tune the electronic properties of the cluster through functionalization allows for the rational design of catalysts for specific chemical transformations.

IV. Visualizing Workflows in Boron Cluster Chemistry

To better illustrate the processes involved in the development and application of boron clusters, the following diagrams, generated using the DOT language, depict key workflows.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Palladium catalyzed selective mono-arylation of o-carboranes via B-H activation. | Semantic Scholar [semanticscholar.org]

- 3. Palladium catalyzed selective mono-arylation of o-carboranes via B-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Carboranes as unique pharmacophores in antitumor medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. clinmedjournals.org [clinmedjournals.org]

"exploring the reactivity of trivalent boron compounds"